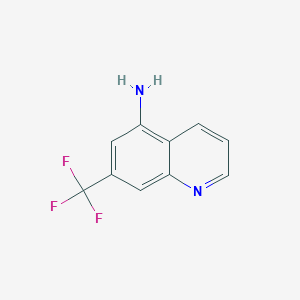

7-(Trifluoromethyl)quinolin-5-amine

Description

Significance of Nitrogen Heterocycles in Synthetic and Medicinal Chemistry

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. Their prevalence in nature is remarkable, forming the structural basis for a vast array of biologically active molecules such as alkaloids, vitamins, and hormones. magritek.comnih.gov This natural precedent has inspired chemists to harness the unique properties of these scaffolds. The presence of nitrogen atoms in a cyclic system introduces dipoles, alters electronic distribution, and provides sites for hydrogen bonding, all of which are crucial for molecular recognition and biological activity. magritek.com Consequently, nitrogen heterocycles are a dominant feature in the architecture of many pharmaceutical drugs and agrochemicals. acs.orgfrontiersin.org An analysis of FDA-approved drugs reveals that a majority of small-molecule therapeutics incorporate a nitrogen-containing heterocyclic ring, underscoring their profound impact on medicinal chemistry. nih.gov

The Quinoline (B57606) Scaffold as a Privileged Structure in Drug Discovery and Functional Materials

The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prime example of a "privileged structure". nih.govresearchgate.net This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities. nih.govresearchgate.netnih.gov The versatility of the quinoline ring system allows for the introduction of various substituents at different positions, enabling the fine-tuning of its steric and electronic properties. fluorochem.co.uk This has led to the development of a plethora of quinoline-based drugs with applications as anticancer, antimalarial, antibacterial, and antiviral agents. nih.govnih.govtcichemicals.com Beyond medicine, the photophysical properties of certain quinoline derivatives make them valuable components in the design of functional materials, such as sensors and organic light-emitting diodes (OLEDs). beilstein-journals.org

Strategic Importance of Fluorine Substitution, particularly the Trifluoromethyl Group, in Modulating Chemical and Biological Profiles

The introduction of fluorine atoms, and specifically the trifluoromethyl (-CF3) group, into organic molecules is a widely employed strategy in modern drug design. scribd.com The trifluoromethyl group is a powerful modulator of a molecule's physicochemical properties. Its high electronegativity can significantly alter the electronic environment of the aromatic ring to which it is attached, influencing acidity, basicity, and reactivity. scribd.com Furthermore, the -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes, a critical factor for drug efficacy. scribd.com The strong carbon-fluorine bonds also make the trifluoromethyl group resistant to metabolic degradation, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate. scribd.com

Contextualization of 7-(Trifluoromethyl)quinolin-5-amine within the Landscape of Substituted Aminoquinolines

This compound is a fascinating molecule that combines the privileged quinoline scaffold with two key functional groups: an amino group at the 5-position and a trifluoromethyl group at the 7-position. The amino group is a common feature in many biologically active quinolines, often serving as a key interaction point with biological targets or as a handle for further chemical modification. The trifluoromethyl group, as discussed, is expected to significantly influence the molecule's electronic properties and metabolic stability. The specific placement of these substituents at positions 5 and 7 creates a unique electronic and steric profile, distinguishing it from other isomers and suggesting the potential for novel biological activities and material properties.

Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethyl)quinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)6-4-8(14)7-2-1-3-15-9(7)5-6/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWKCHBHDAOYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2N=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857329 | |

| Record name | 7-(Trifluoromethyl)quinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-71-1 | |

| Record name | 7-(Trifluoromethyl)-5-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluoromethyl)quinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 7 Trifluoromethyl Quinolin 5 Amine

Reactivity of the Quinoline (B57606) Nitrogen and Amine Functionality

The chemical behavior of 7-(trifluoromethyl)quinolin-5-amine is largely dictated by the interplay between the basic quinoline nitrogen and the nucleophilic primary amine at the C5 position. The electron-withdrawing nature of the trifluoromethyl group at C7 modulates the reactivity of both these sites, influencing the outcomes of various chemical transformations.

Nucleophilic and Electrophilic Transformations at the Amine Group

The primary amino group at the C5 position is a key handle for derivatization, readily participating in a range of nucleophilic and electrophilic reactions.

Nucleophilic Reactions: The lone pair of electrons on the nitrogen atom of the amine makes it a potent nucleophile. This reactivity can be harnessed for the synthesis of a variety of derivatives. For instance, analogous to the reactions of other aminoquinolines, the amine group of this compound can undergo N-alkylation, N-arylation, and acylation reactions. The synthesis of Schiff bases through condensation with aldehydes and ketones is another important transformation, a reaction well-documented for other aminoquinoline isomers. beilstein-journals.orgbeilstein-archives.org For example, the reaction of 6-amino-4-(trifluoromethyl)quinolines with salicylaldehyde (B1680747) derivatives readily forms the corresponding Schiff bases. beilstein-archives.org

Electrophilic Reactions: The amino group can also be transformed through reactions with various electrophiles. Diazotization, followed by Sandmeyer-type reactions, could introduce a wide array of functionalities at the C5 position, including halogens, cyano, and hydroxyl groups. Furthermore, the formation of amides and sulfonamides through reactions with acyl chlorides and sulfonyl chlorides, respectively, are common and effective derivatization strategies.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| N-Arylation | Aryl halide (e.g., Buchwald-Hartwig coupling) | Diaryl Amine |

| Acylation | Acyl chloride or anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Schiff Base Formation | Aldehyde or Ketone | Imine |

| Diazotization/Sandmeyer | NaNO₂/H⁺, then CuX | 5-Halo/Cyano-quinoline |

Table 1: Potential Nucleophilic and Electrophilic Transformations at the Amine Group of this compound.

Ring Functionalization and Heterocyclic Annulations

The inherent reactivity of the quinoline ring system, coupled with the directing effects of the amino and trifluoromethyl substituents, allows for further functionalization of the heterocyclic core.

Electrophilic Aromatic Substitution: The amino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. In the case of this compound, this would direct incoming electrophiles to the C6 and C8 positions. However, the strong deactivating effect of the trifluoromethyl group must be considered. Halogenation, nitration, and sulfonation are potential electrophilic substitution reactions to introduce further diversity onto the quinoline scaffold.

Heterocyclic Annulations: The amino group serves as a key component in the construction of fused heterocyclic systems. Condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of new rings fused to the quinoline core. For instance, the reaction of 5-amino-7-trifluoromethyl-1,2,3,4-tetrahydroquinoxalin-2-one with orthoformate ester or carbon disulfide leads to the formation of fused imidazole (B134444) and thiazole (B1198619) rings, respectively. researchgate.net This suggests that this compound could undergo similar cyclocondensation reactions to generate novel polycyclic aromatic systems with potential biological activities. The Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyls and amines is another classic example of a potential annulation strategy.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a hallmark of many modern pharmaceuticals and agrochemicals, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. beilstein-journals.org Its reactivity, or lack thereof, is a critical consideration in synthetic design.

Stability and Reactivity of the -CF3 Group in Various Reaction Conditions

The trifluoromethyl group is renowned for its high stability under a wide range of reaction conditions, including strongly acidic or basic media and many oxidative and reductive environments. beilstein-journals.org This robustness is attributed to the high strength of the carbon-fluorine bond. Therefore, functionalization of other parts of the this compound molecule can often be achieved without affecting the -CF3 group. However, under specific and often harsh conditions, the C-F bonds can be activated.

Methods for Further Fluorine Functionalization or Modification

While the trifluoromethyl group is generally stable, recent advances in C-F bond activation chemistry have opened up avenues for its modification. nih.govrsc.orgrsc.org These transformations are challenging but offer the potential to introduce further diversity.

Hydrodefluorination: The stepwise reduction of a -CF3 group to a -CF2H or -CH3 group can be achieved using specific reagents, although this is not a trivial transformation. Electrochemical methods using silylium (B1239981) ions have been reported for the trihydrodefluorination of trifluoromethyl arenes. rsc.org

Nucleophilic and Electrophilic Defluorination: Reactions involving the cleavage of C-F bonds can be promoted by strong nucleophiles or electrophiles under specific conditions. For example, single C-F bond activation in trifluoromethyl ketones has been achieved using visible-light photoredox catalysis in the presence of hexafluoroisopropanol (HFIP). nih.gov While not directly demonstrated on a quinoline system, these methods suggest potential pathways for the modification of the -CF3 group in this compound.

Scaffold Derivatization for Enhanced Biological Activity

The derivatization of the this compound scaffold holds significant promise for the development of new therapeutic agents. The quinoline core is a well-established pharmacophore, and the trifluoromethyl group is a bioisostere for various functional groups, often leading to improved pharmacological profiles. nih.gov

Structure-activity relationship (SAR) studies on related quinoline derivatives have demonstrated that modifications to the quinoline core can have a profound impact on biological activity. For example, the introduction of different substituents on the quinoline ring has been shown to modulate the anticancer and antimicrobial activities of these compounds. sapub.orgmdpi.commdpi.com

A study on 8-hydroxy-quinoline-7-carboxylic acid derivatives as Pim-1 kinase inhibitors highlighted the importance of the quinoline scaffold for activity. nih.gov Similarly, derivatization of the amino group in other quinoline systems has led to compounds with potent biological effects. For example, the synthesis of various 5-substituted aminomethyl-8-hydroxyquinoline-7-sulfonic acids resulted in compounds with bactericidal activity. nih.gov

By systematically exploring the derivatization of the amine functionality and the quinoline ring of this compound, and by drawing on established SAR from related compounds, it is possible to design and synthesize new molecules with tailored biological activities.

| Parent Scaffold | Derivatization Position | Introduced Functionality | Resulting Biological Activity | Reference |

| 6-Amino-4-(trifluoromethyl)quinoline | 6-Amino | Schiff Base with Salicylaldehyde | Photophysical Properties | beilstein-archives.org |

| 5-Amino-7-trifluoromethyl-1,2,3,4-tetrahydroquinoxalin-2-one | 5-Amino | Fused Imidazole/Thiazole | Not specified | researchgate.net |

| 8-Hydroxyquinoline-7-sulfonic acid | 5-Position | Aminomethyl groups | Bactericidal | nih.gov |

| 8-Hydroxy-quinoline-7-carboxylic acid | 2-Position | Styryl and Carboxamide groups | Pim-1 Kinase Inhibition | nih.gov |

Table 2: Examples of Derivatization of Related Quinoline Scaffolds and their Impact on Activity.

Introduction of Diverse Substituents via Amine Alkylation/Acylation

The primary amino group of this compound serves as a key handle for derivatization through N-alkylation and N-acylation reactions. These reactions allow for the covalent attachment of a wide range of molecular fragments, significantly expanding the chemical space accessible from this starting material.

N-Alkylation: The reaction with alkyl halides provides a straightforward method for the introduction of alkyl groups onto the amine. While specific examples for this compound are not extensively documented in readily available literature, the general principles of amine alkylation are well-established. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide. The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. It is important to note that overalkylation to form tertiary amines or even quaternary ammonium (B1175870) salts can be a competing process.

A related and often more controlled method for N-alkylation is the Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid to introduce methyl groups. However, for some anilines, this method can lead to the formation of high molecular weight condensation products. nih.gov

N-Acylation: The acylation of the amino group is a highly efficient and common transformation. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride. fishersci.it The reaction is a nucleophilic addition-elimination process where the amine attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk This leads to the formation of a stable amide linkage. A base, such as pyridine (B92270) or triethylamine, is commonly added to scavenge the HCl generated when using acyl chlorides. fishersci.itreddit.com

A diverse range of acyl groups can be introduced, from simple aliphatic and aromatic moieties to more complex heterocyclic and functionalized systems. For instance, the reaction of an amine with chloroacetyl chloride introduces a reactive chloroacetamide group that can be further functionalized. youtube.com

Below is an interactive data table showcasing representative N-acylation reactions that could be applied to this compound, based on general procedures for amine acylation.

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Pyridine | Dichloromethane (DCM) | N-(7-(Trifluoromethyl)quinolin-5-yl)acetamide |

| Benzoyl Chloride | Triethylamine | Dichloromethane (DCM) | N-(7-(Trifluoromethyl)quinolin-5-yl)benzamide |

| Chloroacetyl Chloride | Triethylamine | Dichloromethane (DCM) | 2-Chloro-N-(7-(trifluoromethyl)quinolin-5-yl)acetamide |

| Acetic Anhydride | None/Catalytic Acid | Acetic Acid | N-(7-(Trifluoromethyl)quinolin-5-yl)acetamide |

Modulating Reactivity through Substituent Effects

The introduction of substituents onto the amino group not only alters the physical and biological properties of the resulting molecule but also modulates its chemical reactivity. The electronic nature of the substituent plays a crucial role in this modulation.

The trifluoromethyl (-CF3) group at the C7 position is a strong electron-withdrawing group. This has a significant impact on the electron density of the entire quinoline ring system, including the amino group at C5. The -CF3 group decreases the basicity and nucleophilicity of the amino group compared to an unsubstituted 5-aminoquinoline.

Electron-Donating Groups (EDGs): Alkyl groups, for example, are weak electron-donating groups. When attached to the nitrogen atom, they slightly increase the electron density on the nitrogen, which can marginally enhance its nucleophilicity for subsequent reactions.

Electron-Withdrawing Groups (EWGs): Acyl groups are strong electron-withdrawing groups. The formation of an amide bond significantly delocalizes the lone pair of electrons from the nitrogen atom onto the adjacent carbonyl oxygen. This delocalization drastically reduces the nucleophilicity and basicity of the nitrogen atom, making further reactions at this position, such as a second acylation, highly unlikely under normal conditions.

A study on push-pull type fluorescent amino-quinoline derivatives, where an aryl group was introduced at the 7-amino position (analogous to our 5-amino position), demonstrated that the electronic nature of the substituent on the N-aryl ring influences the intramolecular charge transfer (ICT) and thus the photophysical properties. nih.gov While this study focused on fluorescence, the underlying electronic effects would also translate to changes in chemical reactivity. For instance, an N-aryl group with strong electron-donating substituents would likely increase the electron density on the quinoline core more than one with electron-withdrawing groups, potentially affecting the reactivity of the quinoline ring itself towards electrophilic substitution.

Green Chemistry Principles in this compound Synthesis and Derivatization

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to design processes that are more environmentally benign. These principles can be applied to both the initial synthesis of this compound and its subsequent derivatization.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are a cornerstone of green chemistry as they generate less waste.

Many classical methods for quinoline synthesis have poor atom economy. However, modern approaches focus on improving this aspect. For example, one-pot procedures and catalytic cycles are employed to minimize waste. Nanocatalysts, for instance, have been utilized in the Friedlander annulation for the synthesis of polysubstituted quinolines, offering high efficiency and the potential for catalyst recycling. nih.gov

In the context of derivatizing this compound, addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions. While N-alkylation and N-acylation are substitution reactions, their efficiency can be maximized by careful control of stoichiometry and reaction conditions to minimize the formation of byproducts.

The following table provides a conceptual comparison of the atom economy for different derivatization strategies.

| Reaction Type | General Equation | Atom Economy |

| N-Acylation (Acyl Chloride) | R-NH₂ + R'-COCl → R-NHCOR' + HCl | Moderate (HCl is a byproduct) |

| N-Acylation (Anhydride) | R-NH₂ + (R'-CO)₂O → R-NHCOR' + R'-COOH | Moderate (Carboxylic acid is a byproduct) |

| Reductive Amination | R-NH₂ + R'-CHO + H₂ → R-NHCH₂R' + H₂O | High (Water is the only byproduct) |

Solvent Selection and Waste Minimization

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally friendly solvents.

For the synthesis and derivatization of quinoline derivatives, researchers are exploring greener alternatives. acs.org These include:

Water: When feasible, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance.

Ethanol (B145695): As a bio-based solvent, ethanol is a more sustainable option than many petroleum-derived solvents.

Solvent-Free Reactions: Conducting reactions without a solvent, for example by using microwave irradiation, can significantly reduce waste and energy consumption. rsc.org

In the context of derivatizing this compound, exploring the feasibility of conducting alkylation and acylation reactions in greener solvents like ethanol or even in water (for certain water-stable reagents) would be a valuable endeavor. Minimizing the use of chlorinated solvents like dichloromethane, which are common in these types of reactions, is a key goal.

Furthermore, waste minimization can be achieved through the development of catalytic processes where a small amount of a recyclable catalyst can replace stoichiometric reagents that end up as waste.

An in-depth analysis of the structure-activity relationships (SAR) for derivatives of this compound reveals the critical role played by the trifluoromethyl group, the positioning of substituents, and side-chain modifications in determining biological efficacy. This article explores the nuanced effects of these structural features on the compound's pharmacological profile.

Potential Applications

In Medicinal Chemistry

Given the established role of substituted quinolines in drug discovery, 7-(Trifluoromethyl)quinolin-5-amine represents a promising scaffold for the development of new therapeutic agents. The combination of the quinoline (B57606) core, an amino group, and a trifluoromethyl group suggests potential for activity in several areas:

Antimalarial Agents: The 4-aminoquinoline (B48711) scaffold is the basis for the antimalarial drug chloroquine. nih.gov Modifications to this scaffold are a key strategy to overcome drug resistance. The unique substitution pattern of this compound could lead to novel antimalarial compounds.

Anticancer Agents: Numerous quinoline derivatives have shown potent anticancer activity. mdpi.com The trifluoromethyl group can enhance the anticancer properties of a molecule. Therefore, derivatives of this compound could be explored as potential chemotherapeutics.

Kinase Inhibitors: The quinoline scaffold is found in several approved kinase inhibitors used in cancer therapy. The specific electronic properties imparted by the trifluoromethyl and amino groups could be exploited to design selective kinase inhibitors.

In Materials Science

The photophysical properties of quinoline derivatives make them attractive for applications in materials science. The presence of both an electron-donating amino group and an electron-withdrawing trifluoromethyl group in this compound suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. This could lead to interesting fluorescent properties, making it a candidate for:

Fluorescent Probes: The fluorescence of the molecule could be sensitive to its local environment, allowing it to be used as a probe for sensing ions or biomolecules.

Organic Light-Emitting Diodes (OLEDs): Trifluoromethylated aromatic compounds are known to be useful in the development of materials for OLEDs. beilstein-journals.org Derivatives of this compound could be investigated as potential emitters or host materials in OLED devices.

Comparative Analysis

A comparative analysis of 7-(Trifluoromethyl)quinolin-5-amine with its non-fluorinated analog, 5-aminoquinoline, and other positional isomers highlights the strategic advantage of its specific substitution pattern.

Compared to 5-Aminoquinoline: The introduction of the trifluoromethyl group at the 7-position is expected to increase lipophilicity, enhance metabolic stability, and decrease the basicity of the amino group. These modifications can have a profound impact on the pharmacokinetic and pharmacodynamic properties of the molecule.

Compared to Other Isomers: The relative positions of the amino and trifluoromethyl groups are critical. For example, moving the trifluoromethyl group to a different position would alter the dipole moment and electronic distribution of the molecule, leading to different reactivity and biological activity. The specific 5,7-substitution pattern results in a unique electronic landscape that warrants further investigation.

Conclusion

7-(Trifluoromethyl)quinolin-5-amine stands as a testament to the power of strategic molecular design. By incorporating a trifluoromethyl group onto the privileged aminoquinoline scaffold, a molecule with a unique and potentially valuable set of properties is created. While detailed experimental data for this specific compound remains somewhat limited in the public domain, the foundational knowledge of quinoline (B57606) chemistry and the well-understood impact of fluorine substitution provide a strong basis for its further exploration. The synthesis of this compound and its derivatives, coupled with a thorough evaluation of their biological and material properties, is a promising avenue for future research. The insights gained from such studies will undoubtedly contribute to the ongoing development of novel therapeutics and advanced functional materials.

Applications of 7 Trifluoromethyl Quinolin 5 Amine in Medicinal Chemistry Research

Role as a Key Pharmaceutical Intermediate and Building Block

7-(Trifluoromethyl)quinolin-5-amine serves as a crucial starting material and intermediate in the synthesis of more complex molecules. Its structural features—a rigid heterocyclic core, an electron-withdrawing trifluoromethyl group, and a nucleophilic amino group—provide chemists with a reliable platform for constructing diverse molecular architectures.

The primary role of this compound as a building block stems from the reactivity of its 5-amino group. This amine function acts as a versatile chemical handle, allowing for the attachment of various side chains and functional groups through well-established chemical reactions. These reactions include, but are not limited to, amide bond formation, sulfonylation, and urea (B33335) formation, which are fundamental transformations in the assembly of potential drug candidates. The carbamate (B1207046) group, for instance, is a key structural motif in many approved drugs and can be readily formed from an amine precursor. acs.org

The quinoline (B57606) core itself is a privileged scaffold that is prevalent in numerous pharmaceuticals, while the trifluoromethyl group is known to enhance critical drug properties. rsc.orgmdpi.com The combination of these features in a single, readily functionalized intermediate makes this compound an attractive starting point for creating libraries of compounds for high-throughput screening and lead optimization.

Table 1: Potential Synthetic Transformations of this compound This table illustrates the potential of this compound as a building block for creating more complex derivatives through common synthetic reactions.

| Starting Material | Reagent | Reaction Type | Potential Product Class |

|---|---|---|---|

| This compound | Acyl Chloride (R-COCl) | Acylation | Amide Derivatives |

| This compound | Sulfonyl Chloride (R-SO₂Cl) | Sulfonylation | Sulfonamide Derivatives |

| This compound | Isocyanate (R-NCO) | Nucleophilic Addition | Urea Derivatives |

The incorporation of the 7-(trifluoromethyl)quinoline (B1331143) moiety into a drug candidate can significantly influence its pharmacological profile. The trifluoromethyl group is particularly valued in medicinal chemistry for several reasons. As a strong electron-withdrawing group, it can modulate the pKa of nearby functional groups, such as the quinoline nitrogen, which can be critical for target binding. nih.gov Furthermore, the C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly oxidative processes mediated by cytochrome P450 enzymes. mdpi.com This often leads to improved metabolic stability and a longer biological half-life of the drug. mdpi.com The lipophilicity of the CF₃ group can also enhance a molecule's ability to cross cellular membranes, improving its bioavailability. acs.orgmdpi.com

The quinoline nucleus itself is a key pharmacophore that can engage in various non-covalent interactions with biological targets, including hydrogen bonding via its nitrogen atom and π-π stacking with aromatic amino acid residues in proteins. acs.org This inherent ability to bind to protein active sites makes it a favored scaffold in the design of enzyme inhibitors. acs.org

Scaffold Exploration in Drug Discovery Programs

The 7-(trifluoromethyl)quinoline scaffold has been explored in various drug discovery programs, leveraging its favorable properties to develop novel therapeutic agents targeting a range of diseases.

The quinoline and quinazoline (B50416) ring systems are prominent in a number of FDA-approved anticancer drugs, particularly those that function as protein kinase inhibitors. nih.gov Kinases are a major class of enzymes that, when dysregulated, play a central role in cancer cell proliferation and survival. nih.gov The 4-anilinoquinazoline (B1210976) scaffold, for example, is a privileged structure for developing Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov

While direct examples of anticancer agents synthesized from this compound are not extensively detailed in peer-reviewed literature, the development of related structures underscores the potential of this scaffold. For instance, researchers have synthesized novel series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group and evaluated their anticancer activity. acs.orgmdpi.com In one study, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active compound against a panel of human cancer cell lines. acs.orgmdpi.com This highlights the strategy of combining a trifluoromethyl group with a heterocyclic system to generate potent anticancer agents. The general approach often involves creating hybrid molecules that merge the pharmacophoric features of different scaffolds to enhance efficacy. researchgate.net

Targeted Therapies and Biological Pathways

The unique electronic and steric properties of the this compound moiety have been exploited to design molecules that interact with high specificity and potency with various biological targets, leading to the investigation of novel therapeutic agents for cancer and neurodegenerative diseases.

Kinase Inhibition Studies (e.g., c-Met kinase)

The c-Met receptor tyrosine kinase and its signaling pathway play a crucial role in cell proliferation, migration, and invasion, making it a prime target in oncology. nih.gov Alterations in the HGF/c-Met signaling pathway are implicated in a wide range of cancers, including liver, pancreatic, breast, and gastric cancers. mdpi.com Consequently, the development of small-molecule inhibitors of c-Met is an area of intense research. mdpi.com

The 7-(trifluoromethyl)quinoline scaffold has been instrumental in the design of potent c-Met inhibitors. Research has led to the identification of 3,5,7-trisubstituted quinolines as highly potent c-Met inhibitors with IC₅₀ values less than 1.0 nM. nih.govresearchgate.net One notable example, a derivative of this compound, specifically 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline, demonstrated not only high potency but also remarkable selectivity for c-Met over other kinases, including its family member Ron. nih.govresearchgate.net

Structural studies reveal how these quinoline-based inhibitors function. The quinoline nitrogen typically forms a hydrogen bond with the Met1160 residue in the hinge region of the kinase's ATP-binding pocket. mdpi.com The trifluoromethyl group at the 7-position occupies a hydrophobic pocket, enhancing the binding affinity and selectivity of the molecule. mdpi.com This specific interaction prevents the phosphorylation of c-Met, thereby inhibiting the downstream signaling cascade that promotes tumor growth. nih.gov

| Compound Class | Target Kinase | Key Structural Feature | Reported Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| 3,5,7-Trisubstituted Quinolines | c-Met | 7-(Trifluoromethyl)quinoline | < 1.0 nM | nih.gov, researchgate.net |

| 4-Phenoxyquinoline Derivatives | c-Met | Quinoline Core | Nanomolar Range | nih.gov |

Cholinesterase Inhibition for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease are often characterized by a deficit in the neurotransmitter acetylcholine (B1216132) (ACh). researchgate.net One therapeutic strategy is to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of ACh, thereby increasing its availability in the brain. researchgate.netnih.gov Quinoline derivatives have emerged as a significant class of AChE inhibitors. researchgate.netresearchgate.net

Compounds based on the aminoquinoline structure have been designed and synthesized as potential agents for treating Alzheimer's disease. nih.gov For instance, a series of 5-amino-5,6,7,8-tetrahydroquinolinones, which are structurally related to this compound, were developed as AChE inhibitors. nih.gov These compounds are designed to mimic the activity of known cholinesterase inhibitors and have shown efficacy in preclinical models. nih.gov The core quinoline structure is crucial for binding to the active site of the AChE enzyme, and modifications, such as the inclusion of a trifluoromethyl group, can be used to fine-tune the compound's potency and pharmacokinetic properties. researchgate.net The investigation into quinoline derivatives is driven by their potential to not only enhance cholinergic transmission but also to potentially reduce the aggregation of β-amyloid, a hallmark of Alzheimer's disease. researchgate.net

Interaction with Specific Biological Targets (enzymes, receptors, ion channels)

Beyond kinase and cholinesterase inhibition, the trifluoromethyl-substituted quinoline framework has shown versatility in targeting other critical biological molecules. The chemical properties of this scaffold allow it to interact with a range of enzymes, receptors, and ion channels.

For example, quinoxaline (B1680401) derivatives, which are structurally analogous to quinolines and also feature a trifluoromethyl group, have been identified as antagonists of ionotropic glutamate (B1630785) receptors. nih.gov Specifically, 5-chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione acts as a competitive antagonist at the glycine (B1666218) site of the NMDA receptor and the glutamate binding site of AMPA receptors. nih.gov This demonstrates the potential of the trifluoromethylated heterocyclic scaffold to modulate neuronal activity through ion channels, suggesting a broader therapeutic utility in neurological disorders.

Furthermore, quinoline derivatives have been investigated as inhibitors of the PI3K/AkT/mTOR pathway, another critical signaling cascade often dysregulated in cancer. mdpi.comnih.gov This highlights the "druggability" and versatility of the quinoline nucleus in creating molecules that can interact with the ATP-binding sites of various enzymes, a common feature in kinase and other enzyme families. mdpi.comnih.gov

Preclinical Development and Lead Compound Identification

The journey from a promising chemical scaffold to a potential drug candidate involves rigorous preclinical evaluation. This stage assesses the compound's efficacy in relevant disease models and characterizes its behavior within a biological system.

In Vitro and In Vivo Experimental Models for Efficacy Assessment

The evaluation of compounds derived from this compound relies on a combination of in vitro and in vivo models to establish a proof-of-concept for their therapeutic efficacy.

In Vitro Models : These are the first line of testing. For anticancer applications, this involves cell-based assays using various human tumor cell lines. nih.govnih.gov For example, the efficacy of c-Met inhibitors derived from the 7-(trifluoromethyl)quinoline scaffold was assessed by their ability to inhibit cell proliferation in c-Met dependent cell lines, such as the U-87 MG human glioblastoma line and NIH-3T3-TPR-Met cells. nih.govresearchgate.net These complex in vitro models, which can include 3D organoids, aim to better replicate the microenvironment of a tumor and provide more accurate data on a drug's potential effectiveness. nih.gov For neurodegenerative disease research, in vitro assays measure the inhibition of the target enzyme, such as acetylcholinesterase. nih.gov

In Vivo Models : Compounds that show promise in vitro are advanced to in vivo studies, typically in animal models of the disease. For cancer, this often involves xenograft models, where human tumor cells are implanted into immunocompromised mice. nih.govresearchgate.net The 7-(trifluoromethyl)quinoline-based c-Met inhibitor, for instance, showed statistically significant tumor growth inhibition (68-69%) in both NIH-3T3-TPR-Met and U-87 MG xenograft models. nih.govresearchgate.net In the context of neurodegenerative diseases, animal models are used to assess cognitive improvements. For example, the ability of aminoquinoline derivatives to reverse scopolamine-induced memory impairment is tested using paradigms like the passive avoidance test in mice. nih.gov

| Therapeutic Area | Model Type | Specific Model Example | Endpoint Assessed | Reference |

|---|---|---|---|---|

| Oncology | In Vitro | U-87 MG Glioblastoma Cell Line | Inhibition of Cell Proliferation | nih.gov, researchgate.net |

| Oncology | In Vivo | U-87 MG Xenograft in Mice | Tumor Growth Inhibition | nih.gov, researchgate.net |

| Neurodegenerative Disease | In Vitro | Acetylcholinesterase Inhibition Assay | Enzyme Inhibition (IC₅₀) | nih.gov |

| Neurodegenerative Disease | In Vivo | Scopolamine-Induced Amnesia in Mice | Reversal of Memory Impairment | nih.gov |

Absorption, Distribution, Metabolism, and Excretion (ADME) Parameter Studies

A compound's efficacy is intrinsically linked to its pharmacokinetic profile, which is determined by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A lead compound must not only be potent but also possess favorable ADME characteristics to be a viable drug candidate.

These studies are critical, as unfavorable ADME properties, such as poor metabolic stability or unforeseen toxicity, can halt the development of an otherwise potent compound. researchgate.net Therefore, early assessment of ADME parameters is an integral part of the lead identification and optimization process for molecules derived from the this compound scaffold.

Patents and Intellectual Property Landscape Surrounding 7 Trifluoromethyl Quinolin 5 Amine Derivatives

Analysis of Patented Quinoline (B57606) Derivatives Incorporating Trifluoromethyl and Amine Moieties

While a specific patent for the exact molecule 7-(trifluoromethyl)quinolin-5-amine may not be publicly prominent, the patent literature is rich with examples of quinoline derivatives that feature both the critical trifluoromethyl (-CF3) and amine (-NH2) functional groups. These patents provide valuable insights into the therapeutic applications and structural variations that are actively being pursued in drug discovery.

A significant area of focus for these patented compounds is oncology. The quinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, which are crucial in modern cancer therapy. acs.orgnih.gov Patents in this area often describe quinoline derivatives designed to target specific kinases involved in cancer cell proliferation and survival. For instance, patent applications may cover a genus of compounds with a general quinoline core, with claims specifying various substituents at different positions, including trifluoromethyl groups for their ability to enhance metabolic stability and binding affinity, and amine groups which can act as key hydrogen bond donors or points for further chemical modification. researchgate.netnih.gov

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent another major therapeutic area for which trifluoromethylated quinoline amines are being patented. nih.govnih.gov In this context, patents may describe compounds that aim to modulate neurotransmitter systems or inhibit protein aggregation. The inclusion of the trifluoromethyl group can be a strategic choice to improve blood-brain barrier penetration, a critical property for drugs targeting the central nervous system.

Furthermore, patents for quinoline derivatives with these moieties extend to anti-infective agents. The historical success of quinoline-based antimalarials has spurred ongoing research into new derivatives with activity against a range of pathogens. nih.gov

The following table provides a summary of representative patented quinoline derivatives incorporating trifluoromethyl and amine functionalities and their disclosed therapeutic applications.

| Patent/Reference Example | Therapeutic Application | Key Structural Features |

| Quinoline-based Kinase Inhibitors | Cancer | Quinoline core, trifluoromethyl group, amine or amide linkage. acs.orgresearchgate.net |

| 8-Hydroxyquinoline Derivatives | Neurodegenerative Diseases | 8-hydroxyquinoline scaffold with potential for trifluoromethyl and amino substitutions. google.com |

| Fluoroquinolone Antibacterials | Infectious Diseases | Introduction of a fluorine atom to the quinoline ring to enhance antibacterial potency. google.com |

| Aminoquinoline Derivatives | Inflammatory and Neurodegenerative Diseases | Broad class of amino-substituted quinolines with various functionalizations. google.com |

Emerging Patent Trends in Fluorinated Heterocyclic Compounds

The incorporation of fluorine into heterocyclic compounds is a well-established and growing trend in medicinal chemistry, and this is clearly reflected in the patent landscape. google.com Over 20% of all pharmaceuticals on the market contain fluorine, a testament to the advantageous properties that this element can confer upon a drug molecule. nih.gov

A primary driver for the increased patenting of fluorinated heterocycles is the significant improvement in the pharmacokinetic profile of drug candidates. The trifluoromethyl group, in particular, is often used to:

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can increase the half-life of a drug, leading to less frequent dosing.

Increase Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

Modulate pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can affect a drug's solubility and binding to its target. google.com

Recent patent applications for fluorinated heterocyclic compounds showcase a move towards more complex and precisely substituted molecules. There is a clear trend away from simple fluorination towards the strategic placement of fluorine-containing groups to fine-tune the pharmacological properties of a compound. This includes the use of various fluorinated motifs beyond the trifluoromethyl group, such as difluoromethyl and fluoroalkoxy groups.

The agrochemical industry also heavily patents fluorinated heterocyclic compounds for use as pesticides and herbicides, with trifluoromethylpyridine derivatives being a prominent example. nih.gov

Strategic Patenting for Therapeutic and Industrial Applications

The patenting strategy for quinoline derivatives, including those with trifluoromethyl and amine moieties, is a multifaceted process that aims to provide the broadest possible protection for a new chemical entity and its applications. A common approach is to file a patent application that claims a "genus" of related compounds, defined by a core scaffold (in this case, quinoline) and a set of variable substituent groups at different positions. This "Markush" structure allows a company to claim ownership over a large number of structurally related compounds, even if only a few have been synthesized and tested at the time of filing.

This strategy is often followed by the filing of subsequent patents on specific lead compounds, their formulations, methods of synthesis, and their use in treating specific diseases. This creates a "patent thicket" around a successful drug, making it more difficult for competitors to enter the market with similar products.

For therapeutic applications, patent claims will often be directed not only to the compound itself but also to its use in a method of treating a particular disease. For instance, a patent for a novel quinoline-based kinase inhibitor will include claims for the compound, a pharmaceutical composition containing the compound, and a method of treating cancer by administering the compound. nih.govgoogle.comgoogle.com

In the context of industrial applications, such as in the agrochemical sector, patenting strategies are similar, with a focus on protecting the chemical structure, the formulation, and the method of use for crop protection. nih.gov

The intellectual property strategy also involves careful consideration of the global market. Pharmaceutical and chemical companies typically file for patent protection in multiple countries to secure their commercial interests worldwide. The lifecycle of a patent is also a key strategic consideration, with companies often seeking to extend the period of market exclusivity through various legal and regulatory mechanisms.

Emerging Research Directions and Future Perspectives for 7 Trifluoromethyl Quinolin 5 Amine

Exploration of New Synthetic Methodologies (e.g., C-H Activation, Flow Chemistry)

The synthesis of functionalized quinolines is evolving, with a focus on efficiency, selectivity, and sustainability. Traditional methods often require harsh conditions, but modern approaches are providing more elegant and atom-economical routes to trifluoromethylated aminoquinolines.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. researchgate.net This methodology has been successfully applied to the high-yielding, multigram-scale synthesis of the antimalarial drug hydroxychloroquine, a related 4-aminoquinoline (B48711). researchgate.net The use of packed bed reactors and continuous stirred tank reactors demonstrates a viable path for the efficient production of complex quinoline (B57606) derivatives. researchgate.net The principles of flow chemistry are directly applicable to the synthesis of 7-(trifluoromethyl)quinolin-5-amine and its analogs, promising to make these compounds more accessible for research and development.

Catalyst-Free Methodologies: The introduction of a strongly electron-withdrawing trifluoromethyl group can be leveraged to facilitate reactions without the need for a catalyst. One reported method describes a catalyst-free condensation reaction to produce 2,4-disubstituted 7-aminoquinolines in good yields. nih.gov This approach avoids the use of strong acids or metal catalysts, simplifying purification and reducing environmental impact. nih.gov

| Synthetic Methodology | Key Advantages | Relevance to Trifluoromethylated Aminoquinolines |

| C-H Activation | High atom economy, reduced synthetic steps, novel regioselectivity. nih.govnih.gov | Enables direct, late-stage trifluoromethylation of the quinoline core. acs.org |

| Flow Chemistry | Enhanced safety, scalability, and process control. researchgate.net | Provides a pathway for efficient, large-scale production. researchgate.net |

| Catalyst-Free Synthesis | Milder reaction conditions, simplified purification, reduced waste. nih.gov | The electron-withdrawing nature of the CF3 group can be exploited to drive reactions. nih.gov |

Application in Functional Materials Science Beyond Medicinal Chemistry

While the biological activity of quinolines is well-established, their unique photophysical properties are opening doors to applications in materials science, particularly in the realm of bioimaging and organic electronics. The presence of both an electron-donating amino group and an electron-withdrawing trifluoromethyl group on the quinoline scaffold can induce strong intramolecular charge-transfer (ICT) characteristics. nih.gov

This ICT phenomenon leads to desirable properties such as large Stokes shifts and environment-sensitive fluorescence. nih.gov Researchers have successfully synthesized novel 7-aminoquinolines with trifluoromethyl groups that act as fluorescent probes. nih.gov These compounds have been applied in live-cell imaging, demonstrating specific localization to the Golgi apparatus in various cell lines. nih.gov Their utility in both one- and two-photon fluorescence microscopy highlights their potential as low-cost, effective tools for biological research. nih.gov The broader family of quinoline derivatives has also found use as dyes, electroluminescent materials, and organic semiconductors, suggesting a promising future for trifluoromethylated aminoquinolines in the development of advanced functional materials. nih.govnih.gov

Advanced Computational Modeling for Predictive Biology

Computational, or in silico, methods are becoming indispensable tools in drug discovery and molecular biology. These techniques allow for the rapid screening of virtual libraries of compounds and the prediction of their biological activities, saving significant time and resources compared to traditional laboratory screening.

Recent studies have employed computational approaches to investigate fluorine-based quinolines as potential inhibitors for proteins involved in SARS-CoV-2. osti.govnih.gov Using methods like molecular docking and molecular dynamics (MD) simulations, researchers can predict the binding affinity and stability of compounds within the active site of a target protein. nih.gov For instance, a high-throughput virtual screening identified several promising quinoline candidates, with a specific compound, 3-[3-(Trifluoromethyl)phenyl]quinoline, showing a high binding affinity for key viral targets like the Spike-ACE2 complex and the protease TMPRSS2. osti.govnih.gov These computational models provide crucial insights into the molecular interactions that govern biological activity and guide the design of more potent and selective molecules. osti.gov

| Computational Technique | Application | Finding for Trifluoromethylated Quinolines |

| Molecular Docking | Predicts the preferred orientation and binding energy of a ligand to a protein target. nih.gov | Quinoline-based ligands, including a trifluoromethylated analog, showed strong binding energies (in the range of -8 kcal/mol) with SARS-CoV-2 proteins. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of a ligand-protein complex over time. nih.gov | Fluorinated quinolines were found to be stable when bound to the electronegative pockets of the Spike-ACE2 complex and TMPRSS2. osti.govnih.gov |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. nih.gov | Used to evaluate libraries of 4-aminoquinolines to prioritize candidates with drug-like properties. nih.gov |

Integration with High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. nuvisan.comresearchgate.net This technology is a cornerstone of modern drug discovery and is being increasingly integrated with diverse chemical libraries, including those containing trifluoromethylated quinolines, to identify novel "hit" compounds. nuvisan.com

The process involves miniaturized assays tailored to a specific biological target or cellular phenotype. nuvisan.com For example, libraries of 4-aminoquinoline analogs have been subjected to parallel synthesis and subsequent screening to determine their antimalarial activity against both drug-sensitive and drug-resistant strains of P. falciparum. nih.govnih.gov This approach enables the rapid generation of structure-activity relationship (SAR) data, which is crucial for optimizing lead compounds. nih.gov

Furthermore, innovative HTS methods are being developed to optimize not just biological activity but also synthetic conditions. Microdroplet reaction technology combined with mass spectrometry allows for the ultra-fast screening of reaction parameters to maximize yield and efficiency, a technique that can accelerate the production of diverse quinoline libraries for biological screening. nih.govnih.govresearchgate.net

Sustainable and Scalable Production of Trifluoromethylated Aminoquinolines

As promising compounds move from discovery to development, the need for sustainable and scalable manufacturing processes becomes paramount. The chemical industry is increasingly focused on "green chemistry" principles, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Similarly, synthetic strategies that operate under mild, metal-free, or catalyst-free conditions contribute to greener production. nih.govccspublishing.org.cn The development of an optimized and safer synthesis for a 4-amino-7-chloroquinoline derivative, suitable for scale-up, highlights key considerations such as replacing hazardous reagents (e.g., Ni-Raney or lithium aluminum hydride) with milder alternatives (e.g., sodium borohydride with palladium on carbon). mdpi.com Combining in silico process design with high-throughput experimentation can further accelerate the development of robust and sustainable protocols for producing key building blocks, including trifluoromethylated compounds. figshare.com These advancements are critical for ensuring that valuable molecules like this compound can be produced economically and with minimal environmental impact.

Q & A

Q. Methodology :

- Electrophilic Trifluoromethylation : Utilize trifluoroiodomethane-zinc-sulfur dioxide systems for regioselective trifluoromethylation of quinoline precursors. This method achieves moderate yields (40–60%) but requires careful control of reaction conditions to minimize byproducts .

- Palladium-Catalyzed Cross-Coupling : Apply Suzuki-Miyaura coupling between halogenated quinoline intermediates and trifluoromethyl boronic acids. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and solvent systems (toluene/EtOH) to enhance efficiency .

- Reductive Amination : Condense 5-nitro-7-(trifluoromethyl)quinoline with ammonia under hydrogenation (H₂, 50 psi, Pd/C catalyst) to yield the amine. Purify via column chromatography (hexane:EtOAc = 3:1) for >95% purity .

Q. Key Data :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Electrophilic CF₃ | 45–60 | 85–90 | Zn/SO₂, 80°C, 12 h |

| Suzuki Coupling | 70–75 | 92–95 | Pd(PPh₃)₄, Na₂CO₃, 100°C |

| Reductive Amination | 80–85 | 95+ | H₂, Pd/C, MeOH, 24 h |

How can NMR and HRMS be utilized to confirm the structure and purity of this compound?

Q. Methodology :

- ¹H/¹³C NMR : Identify characteristic peaks:

- Quinoline protons : δ 8.9–9.1 ppm (H-8), δ 7.4–7.6 ppm (H-6/H-7).

- CF₃ group : ¹³C signal at ~125 ppm (q, J = 270–280 Hz) .

- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error. For C₁₀H₈F₃N₂, expected m/z = 229.0589; observed 229.0592 .

- HPLC : Use reverse-phase C18 columns (ACN:H₂O gradient) to assess purity (>98%) and retention time consistency .

Q. Experimental Design :

- Run NMR in deuterated chloroform (CDCl₃) with TMS internal standard.

- For HRMS, employ ESI-TOF in positive ion mode.

What are the common side reactions during functionalization of this compound, and how can they be mitigated?

Q. Challenges :

- Nucleophilic Substitution : Competing hydrolysis of CF₃ under basic conditions.

- Oxidation : Quinoline ring oxidation at high temperatures or in the presence of strong oxidizers.

Q. Mitigation Strategies :

- Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres (N₂/Ar) to suppress hydrolysis .

- Add antioxidants (e.g., BHT) during high-temperature reactions to prevent ring oxidation .

- Optimize reaction stoichiometry (e.g., 1.2 eq. of electrophile) to minimize over-substitution .

What mechanistic insights explain the regioselectivity of trifluoromethylation in quinoline derivatives?

Q. Advanced Analysis :

- Electrophilic Aromatic Substitution (EAS) : The CF₃ group directs substitution to electron-deficient positions (e.g., C-7 in quinoline) due to its strong electron-withdrawing effect. Computational DFT studies show lower activation energy for C-7 compared to C-5/C-8 .

- Radical Pathways : In metal-free conditions, CF₃ radicals generated via UV irradiation preferentially attack positions stabilized by conjugation with the amine group .

Q. Experimental Validation :

- Isotopic labeling (¹⁸O/²H) and kinetic studies confirm EAS dominance in acidic media, while radical traps (TEMPO) inhibit CF₃ incorporation in non-polar solvents .

How does this compound interact with biological targets, and what assays are suitable for evaluating its bioactivity?

Q. Biological Applications :

Q. Assay Design :

- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in HeLa cells after 24 h exposure .

- MTT Cytotoxicity : Evaluate IC₅₀ in cancer cell lines (e.g., MCF-7, A549) with 72 h incubation .

What computational methods are effective for predicting the structure-activity relationship (SAR) of this compound derivatives?

Q. Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase domain). High Glide scores (>−8 kcal/mol) correlate with experimental IC₅₀ .

- QSAR Modeling : Use CoMFA/CoMSIA to link substituent effects (e.g., electron-withdrawing groups at C-3) with logP and pKa values. R² > 0.85 achieved in training sets .

Q. Data-Driven Insights :

| Substituent Position | Effect on Activity | Key Interaction |

|---|---|---|

| C-3 (Electron-withdrawing) | ↑ Binding affinity (ΔG = −2.1 kcal/mol) | H-bond with Lys721 (EGFR) |

| C-8 (Hydrophobic) | ↑ Cellular permeability (logP = 3.2) | π-Stacking with Phe699 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.